molecular formula C9H13NO3S B1415515 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide CAS No. 1822771-49-2

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide

Cat. No.: B1415515
CAS No.: 1822771-49-2
M. Wt: 215.27 g/mol
InChI Key: LBSAGHACKKCGJJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO3S It is a sulfonamide derivative characterized by a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide typically involves the sulfonation of 4-hydroxy-2,N,N-trimethylbenzene. The reaction is carried out under controlled conditions using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit enzyme function by mimicking the substrate or by binding to the active site, thereby blocking the catalytic process.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2,4,6-trimethylbenzenesulfonamide
  • 4-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Uniqueness

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-hydroxy-N,N,2-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7-6-8(11)4-5-9(7)14(12,13)10(2)3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSAGHACKKCGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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